molecular formula C20H20ClN3O3 B4233021 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide

2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide

Cat. No.: B4233021
M. Wt: 385.8 g/mol
InChI Key: MZVIMDOZWBTGOT-UHFFFAOYSA-N
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Description

2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide, also known as CP-122,288, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-122,288 is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the addition of 2-methylphenylacetic acid. In

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking dopamine D2 receptors, this compound reduces the activity of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. By activating serotonin 5-HT1A receptors, this compound increases the activity of serotonin in the brain, which is believed to be responsible for its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce the activity of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. This compound has also been shown to increase the activity of serotonin in the brain, which is believed to be responsible for its anxiolytic effects. Additionally, this compound has been shown to increase dopamine release in the brain, which is believed to be responsible for its potential applications in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and high yield, making it suitable for large-scale synthesis. This compound has also been shown to have significant antipsychotic and anxiolytic effects in animal models, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which may limit its therapeutic applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide. One direction is to further explore its potential applications in the treatment of schizophrenia and anxiety disorders. Another direction is to investigate its potential applications in the treatment of Parkinson's disease. Additionally, further research is needed to optimize its therapeutic effects and to understand its mechanism of action more fully. Finally, research is needed to investigate the potential side effects of this compound and to develop strategies to minimize them.

Scientific Research Applications

2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have significant antipsychotic and anxiolytic effects in animal models, making it a promising candidate for the treatment of schizophrenia and anxiety disorders. This compound has also been shown to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Properties

IUPAC Name

2-[1-(3-chlorobenzoyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-13-5-2-3-8-16(13)23-18(25)12-17-19(26)22-9-10-24(17)20(27)14-6-4-7-15(21)11-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVIMDOZWBTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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